1,1'-Dimethyl-2,2'-bipyridinium diiodide

説明

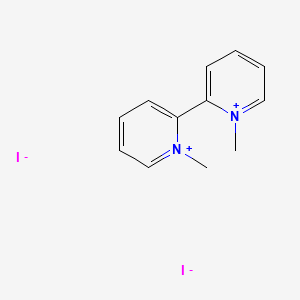

Molecular Structure Analysis

The molecular formula of 1,1’-Dimethyl-2,2’-bipyridinium diiodide is C12H14I2N2. The InChI code is InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2.

Chemical Reactions Analysis

The electrochemical behavior of Methyl Viologen depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .

Physical And Chemical Properties Analysis

Methyl Viologen has a high melting point of 287°C and a boiling point of 360°C. It is highly soluble in water, alcohol, and acetone. The compound has a high electron affinity, an oxidizing property, and a strong reducing agent property.

科学的研究の応用

-

Organic Chemistry

- 1,1’-Dimethyl-2,2’-bipyridinium diiodide is a type of bipyridine derivative . Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- The synthesis methods of these compounds are important to understand their characteristics. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

- Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system . To address this issue, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed .

-

Synthesis of Conjugated Oligomers

- The compound has been used in the synthesis of conjugated oligomers . The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

- These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . This property has been widely studied in the context of electrochromic devices .

-

Energy Storage

- 1,1’-Dimethyl-2,2’-bipyridinium diiodide has been investigated for use in high-performance supercapacitors . The compound is part of a dual redox electrolyte that has shown promising results in terms of energy density and stability .

- The electrochemical results revealed that the maximum energy density of 63 Wh kg-1 and the capacity of 514 F g-1 were achieved with a modest concentration of additives . Exclusively, iodide anion boosted the stability by 95% and reduced deterioration until 10,000 cycles .

-

Redox Flow Batteries

- Bipyridinium salts, including 1,1’-Dimethyl-2,2’-bipyridinium diiodide, are very popular due to their perspective applications in redox flow batteries .

- Redox flow batteries are a type of rechargeable battery where energy is stored in two chemical components dissolved in liquids contained within the system and separated by a membrane .

- The series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’ bipyridine and 2,2’-bipyrimidine have been designed and prepared . The straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .

-

Supramolecular Structures

- Bipyridines and their derivatives, including 1,1’-Dimethyl-2,2’-bipyridinium diiodide, are extensively used as fundamental components in various applications, including supramolecular structures .

- Supramolecular chemistry is the domain of chemistry concerning chemical systems composed of a discrete number of assembled molecular subunits or components .

- The forces responsible for the spatial organization may vary from weak (van der Waals forces, pi-pi interactions) to strong (covalent bonding), but the result is the creation of a larger whole .

Safety And Hazards

将来の方向性

Methyl Viologen has been found to have antitumor, antimicrobial, and antiviral properties. It is also being investigated for its potential applications in redox flow batteries . The development of more energy-efficient storage systems is required to meet the growing worldwide demand for energy . Redox electrolytes are clearly a long-term choice for high-energy-density supercapacitor applications in the near future .

特性

IUPAC Name |

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOJROLPJPRXTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946165 | |

| Record name | 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Dimethyl-2,2'-bipyridinium diiodide | |

CAS RN |

23484-62-0 | |

| Record name | 1,1'-Dimethyl-2,2'-bipyridinium diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。